molecular formula C22H26N2O2 B3518573 4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B3518573
M. Wt: 350.5 g/mol
InChI Key: WTCZLESTSKTBBT-UHFFFAOYSA-N
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Description

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O2. It is a member of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide typically involves the condensation of 4-methylbenzoic acid with 4-amino-cyclohexylamine, followed by acylation with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times. These methods often employ microreactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-[(4-methylbenzoyl)amino]phenoxy]phenylbenzamide
  • N-(3-Amino-4-methylphenyl)benzamide
  • 4-methyl-N-[4-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group, in particular, provides steric hindrance and influences its reactivity and interaction with molecular targets.

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylbenzoyl)amino]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-3-7-17(8-4-15)21(25)23-19-11-13-20(14-12-19)24-22(26)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCZLESTSKTBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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